molecular formula C18H20N2O3 B2437620 (2S)-1-(2-furylmethyl)-N-(4-methylbenzyl)-5-oxotetrahydro-1H-pyrrole-2-carboxamide CAS No. 956979-42-3

(2S)-1-(2-furylmethyl)-N-(4-methylbenzyl)-5-oxotetrahydro-1H-pyrrole-2-carboxamide

Cat. No. B2437620
CAS RN: 956979-42-3
M. Wt: 312.369
InChI Key: AHERISDBQOPPND-INIZCTEOSA-N
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Description

Typically, a description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and its role or uses .


Synthesis Analysis

This involves the methods and processes used to create the compound. It could involve various chemical reactions, use of catalysts, reaction conditions (temperature, pressure), and more .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, products, and conditions of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, density, solubility, and various chemical properties like acidity/basicity, reactivity, etc .

Scientific Research Applications

Stereochemical Advancements

The research on structural analogs of piracetam, which are based on the pyrrolidin-2-one pharmacophore, indicates significant interest due to their potential to facilitate memory processes and attenuate cognitive function impairments associated with various neurological conditions. The review emphasizes the direct relationship between the configuration of stereocenters in molecules like (2S)-1-(2-furylmethyl)-N-(4-methylbenzyl)-5-oxotetrahydro-1H-pyrrole-2-carboxamide and their biological properties. This highlights the importance of stereochemistry in improving the pharmacological profile of such compounds (Veinberg et al., 2015).

Functional Chemical Groups in CNS Drug Synthesis

A comprehensive search in the literature suggests that heterocycles containing heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O) form a large class of organic compounds. These compounds are crucial in synthesizing novel Central Nervous System (CNS) acting drugs due to their structural significance and biological activity. The study implies that compounds like (2S)-1-(2-furylmethyl)-N-(4-methylbenzyl)-5-oxotetrahydro-1H-pyrrole-2-carboxamide might serve as lead molecules for synthesizing compounds with potential CNS activity (Saganuwan, 2017).

Enaminoketones and Enaminonitriles in Heterocyclic Synthesis

The study on enaminoketones, enaminonitriles, and related compounds, including (2S)-1-(2-furylmethyl)-N-(4-methylbenzyl)-5-oxotetrahydro-1H-pyrrole-2-carboxamide, highlights their importance as intermediates for the synthesis of heterocycles and natural products. These compounds are recognized for their versatility in synthetic chemistry, especially in the synthesis of pyridine, pyrimidine, and pyrrole derivatives, and are considered significant for the preparation of biologically active compounds (Negri et al., 2004).

Mechanism of Action

This is particularly relevant for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the toxicity, flammability, environmental impact, and safe handling procedures of the compound .

properties

IUPAC Name

(2S)-1-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-13-4-6-14(7-5-13)11-19-18(22)16-8-9-17(21)20(16)12-15-3-2-10-23-15/h2-7,10,16H,8-9,11-12H2,1H3,(H,19,22)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHERISDBQOPPND-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCC(=O)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CNC(=O)[C@@H]2CCC(=O)N2CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(2-furylmethyl)-N-(4-methylbenzyl)-5-oxotetrahydro-1H-pyrrole-2-carboxamide

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